Azido-PEG2-acid

Overview

Description

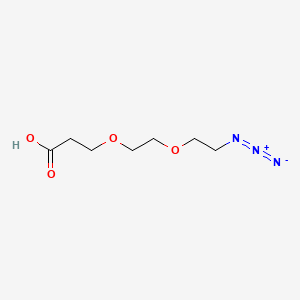

Azido-PEG2-acid is a PEG linker containing an azide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of this compound involves the reaction of the azide compound with hydrogen chloride in 1,4-dioxane and water for approximately 35 minutes . The crude mixture is then purified on silica gel using a mixture of methanol and 1% formic acid in methylene chloride as the eluant .Molecular Structure Analysis

This compound has a molecular formula of C7H13N3O4 . It has a molecular weight of 203.2 g/mol .Chemical Reactions Analysis

The azide group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

This compound is a hydrophilic PEG spacer that increases solubility in aqueous media . and is stored at -20°C .Scientific Research Applications

Cell Adhesion and Migration Enhancement

Azido-PEG2-acid has been utilized in creating substrates for dynamic cell adhesion. This technique, involving cell-repellent APP (azido-[polylysine-g-PEG]), rapidly triggers cell adhesion upon the addition of a functional peptide to the culture medium. This approach is highly versatile, demonstrated through applications like tissue motility assays, patterned coculturing, and triggered cell shape changes (van Dongen et al., 2013).

Protein PEGylation

This compound plays a crucial role in the PEGylation of proteins. It's used in a site-specific incorporation methodology that involves inserting para-azidophenylalanine into proteins. This azido group then undergoes a mild cycloaddition reaction with an alkyne derivatized PEG reagent, leading to selectively PEGylated proteins. This strategy is significant for developing PEGylated proteins for therapeutic applications (Deiters et al., 2004).

Antiviral Drug Delivery

In the context of antiviral drug delivery, this compound has been used to develop hybrid nanoparticles. For example, polyvinylpyrrolidone/stearic acid-polyethylene glycol nanoparticles incorporating zidovudine were created to improve the drug's in vivo half-life and reduce the need for frequent administrations. These nanoparticles showed significant improvement in cellular internalization, making them a viable option for HIV/AIDS therapy (Joshy et al., 2017).

Synthesis of Functionalized PEG Azides

This compound is integral in synthesizing azido-terminated heterobifunctional poly(ethylene glycol) derivatives. These derivatives are synthesized with high efficiency and characterized for functionalities, demonstrating quantitative reaction progression. The terminal azido functionality is crucial for conjugating various ligands through the 1,3-dipolar cycloaddition reaction condition, known as "click chemistry" (Hiki & Kataoka, 2007).

Click Chemistry in Drug Conjugation

This compound is used in click chemistry for drug conjugation. It's been applied in the preparation of functionalized copolymers, which are then used for post-functionalization with alkynyl compounds. This methodology is significant for developing biodegradable polymers for drug delivery, evidenced in its application for conjugating anticancer drugs and fluorescent dyes (Hu et al., 2013).

Bioconjugation for Targeted Drug Delivery

In targeted drug delivery, this compound facilitates the bioconjugation of biotin to the interfaces of polymeric micelles via in situ click chemistry. This approach creates a functional interface between hydrophilic shells and hydrophobic cores in micelles, enhancing the bioavailability of biotin for avidin in biological applications (Wang et al., 2009).

Mechanism of Action

Target of Action

Azido-PEG2-acid is a polyethylene glycol (PEG) linker that contains an azide group and a terminal carboxylic acid . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups . These groups can react with the azide group of this compound via a process known as Click Chemistry .

Mode of Action

The azide group in this compound reacts with alkyne, BCN, or DBCO groups in target molecules to form a stable triazole linkage . This reaction is facilitated by the process of Click Chemistry . The terminal carboxylic acid of this compound can also react with primary amine groups in the presence of activators to form a stable amide bond .

Biochemical Pathways

The formation of a stable triazole linkage between the azide group of this compound and alkyne, BCN, or DBCO groups in target molecules is a key step in the biochemical pathway involving this compound . This reaction can lead to the creation of new molecules with unique properties, depending on the nature of the target molecule .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG component. The hydrophilic PEG spacer increases the solubility of this compound in aqueous media . This property can enhance the bioavailability of the compound, allowing it to reach its target molecules more effectively .

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage with target molecules containing alkyne, BCN, or DBCO groups . This reaction can lead to the creation of new molecules with unique properties . Additionally, the terminal carboxylic acid of this compound can form a stable amide bond with primary amine groups .

Action Environment

The action of this compound is influenced by the environmental conditions in which it is used. For instance, the compound’s solubility in aqueous media can be affected by factors such as temperature and pH . Furthermore, the efficacy and stability of this compound can be influenced by the presence of other substances in the environment, such as activators that facilitate the formation of amide bonds .

Safety and Hazards

Future Directions

Azido-PEG2-acid is widely used in Click Chemistry due to its high selectivity and stability under most conditions . These properties are especially useful where other conjugating functionalities have to be used due to their limited stability or when careful control of variables, such as pH, are needed to ensure high yielding reactions .

properties

IUPAC Name |

3-[2-(2-azidoethoxy)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c8-10-9-2-4-14-6-5-13-3-1-7(11)12/h1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHDSRSXQAOLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1167575-20-3 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-carboxyethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167575-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1312309-63-9 | |

| Record name | 3-[2-(2-Azidoethoxy)ethoxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312309-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B605740.png)

![(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B605743.png)

![7-Fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one](/img/structure/B605744.png)

![(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione](/img/structure/B605747.png)

![(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B605752.png)

![N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide](/img/structure/B605753.png)

![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)